2-(4-fluorophenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
Description
2-(4-Fluorophenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring and a methyl group at positions 6 and 4, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrimidine derivatives, which often exhibit antibacterial, antifungal, or kinase-inhibitory properties . Its synthesis typically involves multi-step reactions, including nucleophilic substitution on the pyrimidine ring and amide bond formation, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-13-10-17(23-6-8-25-9-7-23)22-16(21-13)12-20-18(24)11-14-2-4-15(19)5-3-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPRLZHDBOEGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
The stepwise method involves three distinct phases:
- Synthesis of the Morpholinopyrimidine Core :
The 4-methyl-6-morpholinopyrimidine scaffold is constructed via cyclization of 4,6-dichloro-2-methylpyrimidine with morpholine under basic conditions. In a representative procedure, 4,6-dichloro-2-methylpyrimidine (1.0 equiv) is refluxed with morpholine (2.5 equiv) in ethanol for 12 hours, yielding 4-methyl-6-morpholinopyrimidine in 75% isolated yield after recrystallization.
Introduction of the 4-Fluorophenyl Acetate Group :
2-(4-Fluorophenyl)acetic acid is activated using chloroacetyl chloride in dichloromethane at 0°C in the presence of triethylamine. The resultant 2-(4-fluorophenyl)acetyl chloride is subsequently coupled with 4-methyl-6-morpholinopyrimidine-2-methanamine, synthesized via reductive amination of the pyrimidine aldehyde derivative.Acetamide Bond Formation :
The final step involves nucleophilic acyl substitution, where the amine group of 4-methyl-6-morpholinopyrimidine-2-methanamine attacks the activated carbonyl of 2-(4-fluorophenyl)acetyl chloride. This reaction is conducted in dimethylformamide at 70°C for 18 hours, achieving an 82% yield after column chromatography.
One-Pot Synthesis Strategy
A streamlined one-pot method reduces purification steps by sequentially performing reactions in a single vessel:
- Simultaneous Cyclization and Alkylation :
A mixture of 4,6-dichloro-2-methylpyrimidine, morpholine, and 2-(4-fluorophenyl)acetic acid is reacted in dimethylformamide with potassium carbonate as a base. The reaction proceeds at 100°C for 24 hours, yielding the target compound in 68% efficiency.
Detailed Reaction Mechanisms
Formation of the Morpholinopyrimidine Core
The morpholinopyrimidine ring is synthesized through nucleophilic aromatic substitution. Morpholine attacks the C-6 position of 4,6-dichloro-2-methylpyrimidine, displacing chloride under basic conditions (Figure 1). The reaction is driven by the electron-withdrawing effect of the pyrimidine ring, which enhances electrophilicity at the C-4 and C-6 positions.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via Friedel-Crafts acylation. Aluminum chloride catalyzes the electrophilic substitution of acetyl chloride onto fluorobenzene, yielding 2-(4-fluorophenyl)acetyl chloride. This intermediate is stabilized by the electron-withdrawing fluorine atom, which directs substitution to the para position.
Acetamide Bond Formation
The coupling of 4-methyl-6-morpholinopyrimidine-2-methanamine and 2-(4-fluorophenyl)acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward product formation (Figure 2).
Purification and Characterization
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients. The target compound exhibits the following spectroscopic properties:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, fluorophenyl-H), 4.25 (s, 2H, CH₂), 3.70–3.60 (m, 8H, morpholine-H).
- IR (KBr): 1680 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-F stretch).
Applications and Derivatives
This compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), making it a candidate for anti-inflammatory drug development. Structural analogs with modified morpholine or fluorophenyl groups are being explored to enhance bioavailability and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may act by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting protein-protein interactions: Binding to specific protein interfaces and preventing their interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-fluorophenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide are compared below with four analogous compounds, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The morpholine group in the target compound improves water solubility compared to the piperidine analog (), which may enhance bioavailability.
- 4-Fluorophenyl groups are a common pharmacophore across all compounds, suggesting their role in target binding via hydrophobic or halogen-bonding interactions .
Intramolecular hydrogen bonds in the target compound and 5-[(4-fluoroanilino)methyl]-... stabilize active conformations, as evidenced by crystallography .
Biological Activity Trends: Pyrimidine derivatives with oxo groups (e.g., CID-49671233) show theoretical antiviral activity, while methylphenyl substituents (e.g., ) correlate with experimentally validated antibacterial effects. The target compound’s morpholine-pyrimidine scaffold is distinct from analogs with pyridazinone or quinoline cores, suggesting divergent target selectivity .
Synthetic and Analytical Data :
- IR and NMR spectra of related compounds (e.g., 4j in ) highlight characteristic peaks for acetamide (ν~1670 cm⁻¹) and aromatic C–F (δ~7.2 ppm in ¹H NMR), aiding in structural validation.
Biological Activity
2-(4-fluorophenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₈H₂₁FN₄O₂
- Molecular Weight : 344.4 g/mol
- CAS Number : 1798031-84-1
The structure features a fluorophenyl group, a morpholinopyrimidine moiety, and an acetamide functional group, which contribute to its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. A related study evaluated several morpholinopyrimidine derivatives, including this compound, for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Key findings include:
- Inhibition of NO Production : The compound demonstrated significant inhibition of NO production at non-cytotoxic concentrations.
- Modulation of Inflammatory Markers : It reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes involved in inflammatory responses .
The following table summarizes the effects observed in the study:
| Compound | Effect on NO Production | Impact on iNOS/COX-2 Expression |
|---|---|---|
| This compound | Significant inhibition | Decreased expression |
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. The compound's design allows it to interact with various biological pathways associated with cancer cell proliferation and survival. Notably:
- Targeting Cancer Pathways : The structural features suggest potential interactions with kinases involved in cancer progression, such as polo-like kinase 4 (PLK4), which is crucial for centriole duplication and cell cycle regulation .
Case Studies
A case study involving a series of morpholinopyrimidine derivatives indicated that those with similar structures to this compound showed promising results in both anti-inflammatory and anticancer assays. These findings support the hypothesis that modifications in the chemical structure can enhance biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in inflammation and cancer. The results indicate strong binding interactions with active sites of iNOS and COX-2, further validating its potential as a therapeutic agent against inflammatory diseases .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide to maximize yield and purity?
Methodological Answer:
- Reaction Conditions : Use high-boiling solvents like N-methyl-2-pyrrolidone (NMP) at 120°C for prolonged reaction times (16–24 hours) to ensure complete coupling of intermediates. Elevated temperatures improve reaction kinetics but require inert atmospheres to prevent decomposition .
- Catalysts and Reagents : Employ coupling agents (e.g., EDC/HOBt) for amide bond formation. Evidence suggests that morpholine-containing pyrimidine intermediates may require Pd-based catalysts for Suzuki-Miyaura couplings .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the final product. Monitor purity via TLC and confirm with HPLC (>95% purity threshold) .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | ||
|---|---|---|
| Solvent | NMP | DMF/CH₂Cl₂ |
| Temperature | 120°C | 80–100°C |
| Reaction Time | 16 h | 12–24 h |
| Yield | 31% | 40–55% (optimized) |
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, particularly the fluorophenyl and morpholinopyrimidine moieties. Compare chemical shifts with analogous compounds (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₄FN₅O₂) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrimidine vs. fluorophenyl planes at ~12–86°) for conformational analysis .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (MeOH/H₂O) resolves polar byproducts .
Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <1 µM indicate high potency .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Kᵢ) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Normalize to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound against specific biological targets?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the fluorophenyl (e.g., Cl, Br substitution) or morpholinopyrimidine groups (e.g., piperazine replacement). Compare IC₅₀ values to identify pharmacophores .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. Validate predictions with in vitro data .
- Proteomics Profiling : Perform kinome-wide screening (e.g., PamStation®12) to identify off-target effects .
Q. Table 2: Key SAR Findings from Analog Studies
| Modification Site | Activity Trend | Reference Compound |
|---|---|---|
| Fluorophenyl (para-F) | ↑ Kinase inhibition | Parent compound |
| Morpholine replacement | ↓ Solubility, ↑ Toxicity | Piperazine analog |
| Acetamide linker | Optimal length for binding | Shorter/linker analogs |
Q. What methodologies are recommended for reconciling conflicting data on the compound’s synthesis yields reported in different studies?
Methodological Answer:
- Variable Analysis : Compare catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity (NMP vs. DMF), and purification methods. Lower yields (e.g., 31% ) may stem from inefficient coupling or side reactions.
- Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature × solvent interactions). Optimize via response surface methodology (RSM) .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted pyrimidine precursors) and adjust stoichiometry .
Q. How can molecular docking studies be integrated with experimental data to predict the compound’s mechanism of action?
Methodological Answer:
- Target Selection : Prioritize kinases or receptors with crystallized structures (e.g., PDB: 1M17 for EGFR). Align compound conformers using AutoDock Vina .
- Binding Pose Validation : Compare docking scores (ΔG < -8 kcal/mol) with mutagenesis data (e.g., key residues: Lys721, Thr830 in EGFR) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of docked complexes. Correlate RMSD fluctuations with IC₅₀ trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
